molecular formula C10H18Cl2NP B14280557 1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine CAS No. 121895-85-0

1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine

Cat. No.: B14280557
CAS No.: 121895-85-0
M. Wt: 254.13 g/mol
InChI Key: SYYRXESYSOSYCI-UHFFFAOYSA-N
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Description

1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine is a unique organophosphorus compound It features a dichloromethylidene group bonded to a phosphanyl moiety, which is further attached to a tetramethylpiperidine ring

Preparation Methods

The synthesis of 1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine typically involves the reaction of dichloromethylphosphine with 2,2,6,6-tetramethylpiperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product.

Chemical Reactions Analysis

1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the dichloromethylidene group to a methyl group.

    Substitution: The dichloromethylidene group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine involves its interaction with molecular targets through its phosphanyl group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can facilitate the formation of reactive intermediates, thereby accelerating chemical reactions.

Comparison with Similar Compounds

Properties

CAS No.

121895-85-0

Molecular Formula

C10H18Cl2NP

Molecular Weight

254.13 g/mol

IUPAC Name

dichloromethylidene-(2,2,6,6-tetramethylpiperidin-1-yl)phosphane

InChI

InChI=1S/C10H18Cl2NP/c1-9(2)6-5-7-10(3,4)13(9)14-8(11)12/h5-7H2,1-4H3

InChI Key

SYYRXESYSOSYCI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1P=C(Cl)Cl)(C)C)C

Origin of Product

United States

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